molecular formula C22H20N2O3 B6479546 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole CAS No. 865616-02-0

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B6479546
CAS No.: 865616-02-0
M. Wt: 360.4 g/mol
InChI Key: FFMGHGOVOOTOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its complex structure, which includes a furan ring, a methoxyphenyl group, and a methylbenzoyl group attached to a dihydropyrazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrazole core through the reaction of hydrazine with an appropriate diketone. The furan-2-yl and 4-methoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the pyrazole ring with 3-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the methylbenzoyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. Its structure-activity relationship (SAR) is being studied to design more potent and selective drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(4-hydroxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)22(25)24-20(21-7-4-12-27-21)14-19(23-24)16-8-10-18(26-2)11-9-16/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGHGOVOOTOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.